5-(Propan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol is a chemical compound that belongs to the class of benzoxazole derivatives. This compound features a unique bicyclic structure that includes both a benzene ring and an oxazole ring, making it of interest in various scientific fields. Its molecular formula is with a molecular weight of approximately 181.23 g/mol. The compound's IUPAC name reflects its structural complexity, indicating the presence of a propan-2-yl group and a tetrahydrobenzoxazole moiety.
This compound is synthesized from 2-aminophenol and isopropyl ketone through various synthetic routes. It can be classified as an organic heterocyclic compound due to the presence of nitrogen in its structure. Benzoxazoles are often studied for their biological activities and potential applications in pharmaceuticals, making this compound relevant for further research.
The synthesis of 5-(Propan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol can be achieved through several methods:
The reaction conditions may vary significantly based on the chosen method, including temperature control, solvent selection, and catalyst application. For example, reactions conducted under reflux conditions or using solvent-free methods have shown promising results in terms of efficiency and environmental sustainability.
The molecular structure of 5-(Propan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol can be represented by the following structural formula:
Property | Value |
---|---|
Molecular Weight | 181.23 g/mol |
IUPAC Name | 5-propan-2-yl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol |
InChI | InChI=1S/C10H15NO2/c1-6(2)7-3-4-9-8(5-7)10(12)11-13-9/h6-7H... |
InChI Key | PYVHXXIDLNUUHK-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1CCC2=C(C1)C(=O)NO2 |
5-(Propan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol can undergo various chemical reactions:
Common reagents used in these reactions include:
Reaction conditions often involve specific temperatures and solvents to achieve desired transformations.
The physical properties of 5-(Propan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol include:
Relevant chemical properties include:
5-(Propan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol has potential applications in:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3